molecular formula C19H19N3O4S B2676779 (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899748-25-5

(1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2676779
CAS No.: 899748-25-5
M. Wt: 385.44
InChI Key: BIAOJFQPBREQDH-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic, multi-functional 1H-imidazole derivative of interest in chemical and pharmaceutical research. Its molecular structure incorporates several modifiable sites, including a methanol group, a thioether-linked 3-nitrobenzyl group, and a 4-methoxybenzyl substituent. This combination of electron-donating and electron-withdrawing groups makes it a valuable scaffold for the synthesis of more complex molecules and for exploring structure-activity relationships. The imidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes and biological receptors . Compounds featuring nitro-aromatic groups, such as the 3-nitrobenzylthio moiety on this molecule, are often investigated for their potential as bioactive agents. The nitro group can undergo enzymatic bioreduction under certain conditions to form reactive intermediates that may interact with cellular components, a mechanism observed in other nitro-aromatic drug classes . Consequently, this compound and its analogs are primarily utilized in research areas such as antimicrobial development, anticancer agent discovery, and enzyme inhibition studies. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering its potential reactivity.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-18-7-5-14(6-8-18)11-21-17(12-23)10-20-19(21)27-13-15-3-2-4-16(9-15)22(24)25/h2-10,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAOJFQPBREQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazole Ring:

    • Starting with a precursor such as glyoxal, ammonia, and formaldehyde to form the imidazole core.
    • Reaction conditions: Mild heating under reflux in an aqueous or alcoholic medium.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Molecular Targets and Pathways:

  • Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation: It can bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

[2-Mercapto-1-(4-Methoxybenzyl)-1H-Imidazol-5-yl]methanol (CAS 470690-99-4)

  • Core Structure : Imidazole (identical to the target compound).
  • Substituents :
    • Position 1 : 4-Methoxybenzyl (same as target compound).
    • Position 2 : Mercapto (-SH) group instead of (3-nitrobenzyl)thio.
    • Position 5 : Hydroxymethyl (same as target compound).
  • Molecular Weight : 250.32 g/mol .
  • Key Differences: The mercapto group at position 2 offers redox-active thiol chemistry, contrasting with the stable thioether linkage in the target compound. Lacks the nitro group, reducing steric hindrance and electron-withdrawing effects.

2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)ethanol (Compound 4d from )

  • Core Structure : Tetrazole (5-membered ring with four nitrogen atoms).
  • Substituents: Position 1: 3-Nitrophenyl (electron-withdrawing nitro group). Position 2: 1H-Tetrazol-5-ylthio (thio-linked tetrazole, a bioisostere for carboxylic acids). Position 5: Ethanol (-CH₂CH₂OH) side chain.
  • Key Differences: The tetrazole core enhances metabolic stability compared to imidazole but may alter binding affinity in biological targets. The ethanol substituent increases hydrophilicity compared to the hydroxymethyl group in the target compound .

2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols ()

  • Core Structure : Nitroimidazole (imidazole with nitro group at position 5).
  • Substituents: Position 1: 4-(1,2-Dimethyl-5-nitroimidazol-4-yl)phenyl (dimethyl and nitro groups on imidazole). Position 2: Aryl group (variable aromatic substituents). Position 5: Ethanol (-CH₂CH₂OH).
  • Ethanol substituent vs. hydroxymethyl may alter solubility and pharmacokinetics .

Structural and Functional Implications of Substituents

Electronic Effects

  • Nitro Groups : Present in the target compound and compound 4d (), nitro groups withdraw electrons, stabilizing negative charges and influencing binding to biological targets (e.g., nitroreductase enzymes) .

Steric and Solubility Considerations

  • Thioether vs.
  • Hydroxymethyl vs. Ethanol: The hydroxymethyl group (-CH₂OH) offers a compact hydrophilic moiety, while ethanol (-CH₂CH₂OH) provides increased flexibility and solubility .

Biological Activity

The compound (1-(4-methoxybenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent studies and findings.

Synthesis

The synthesis of the compound typically involves a multi-step process, including the formation of the imidazole ring followed by the introduction of substituents such as methoxy and nitro groups. The synthesis pathway can be summarized as follows:

  • Formation of the Imidazole Core : The initial step involves the reaction of appropriate precursors to form the imidazole ring.
  • Substitution Reactions : Subsequent reactions introduce the 4-methoxybenzyl and 3-nitrobenzyl thio groups.
  • Final Modification : The final product is obtained through reductive amination or similar techniques to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing an imidazole core exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against various bacterial strains.

  • Minimum Inhibitory Concentrations (MICs) : The compound's effectiveness was evaluated using MIC assays against Gram-positive and Gram-negative bacteria. Results indicated that it possesses potent antibacterial activity with MIC values comparable to established antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study assessed its impact on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

  • Cell Viability Assays : The compound demonstrated a dose-dependent reduction in cell viability across different concentrations.
Concentration (µM)MDA-MB-231 Cell Viability (%)HepG2 Cell Viability (%)
18590
106570
503040
  • Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes observed under microscopy.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives, including our compound:

  • Study on Antitubercular Activity : A related study synthesized similar imidazole compounds and tested their efficacy against Mycobacterium tuberculosis. Results showed that these compounds could inhibit bacterial growth effectively, suggesting a potential application in tuberculosis treatment .
  • Evaluation of Cytotoxic Effects : Another study focused on the cytotoxic effects of various imidazole derivatives on different cancer cell lines, confirming their ability to induce cell cycle arrest and apoptosis .

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